Physiochemical properties of 6-Methyl-2-propoxypyridine-3-carboxylic acid
Physiochemical properties of 6-Methyl-2-propoxypyridine-3-carboxylic acid
An In-depth Technical Guide to the Physiochemical Properties of 6-Methyl-2-propoxypyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physiochemical properties of 6-Methyl-2-propoxypyridine-3-carboxylic acid (CAS: 1340346-64-6).[1][2] As a substituted pyridine carboxylic acid, this molecule represents a structural motif of significant interest in medicinal chemistry and materials science. Understanding its fundamental properties, such as solubility, pKa, and lipophilicity, is paramount for its effective application in research and development. This document synthesizes theoretical principles with detailed, field-proven experimental protocols to offer a robust framework for the characterization of this compound. It is designed to equip researchers with both the data and the methodology required to confidently integrate this molecule into their workflows, from early-stage discovery to formulation development.
Introduction: A Molecule of Interest
6-Methyl-2-propoxypyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core, a functionality common in numerous pharmaceuticals. The strategic placement of a carboxylic acid group at the 3-position, a methyl group at the 6-position, and a propoxy group at the 2-position creates a molecule with distinct electronic and steric properties. These substitutions are not merely decorative; they are critical determinants of the molecule's behavior in biological and chemical systems.
The carboxylic acid provides a handle for salt formation and a key hydrogen bond donor/acceptor site. The pyridine nitrogen acts as a basic center and a hydrogen bond acceptor. The propoxy and methyl groups contribute to the molecule's lipophilicity and can influence its metabolic stability and binding interactions. A thorough characterization of its physiochemical properties is therefore a non-negotiable prerequisite for any meaningful investigation, informing everything from reaction optimization and purification to predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context.
Chemical Identity:
| Identifier | Value | Source |
| IUPAC Name | 6-methyl-2-propoxypyridine-3-carboxylic acid | - |
| CAS Number | 1340346-64-6 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Canonical SMILES | CCCOC1=C(C=CC(=N1)C)C(=O)O | [1] |
| InChIKey | HKWLUVRHTQVUFV-UHFFFAOYSA-N | [1] |
Core Physiochemical Data Summary
The following table summarizes the key physiochemical parameters for 6-Methyl-2-propoxypyridine-3-carboxylic acid. Where experimental data is unavailable in the literature, values are predicted based on its structure, and recommended experimental approaches are detailed in subsequent sections.
| Property | Value (Predicted/Known) | Significance in R&D |
| Melting Point | Predicted: Solid, >180 °C | Affects handling, storage, and formulation (e.g., solid dosage forms).[3][4][5] |
| Aqueous Solubility | Predicted: Low to sparingly soluble | Impacts bioavailability, dissolution rate, and choice of formulation vehicle.[6] |
| pKa₁ (Carboxylic Acid) | Predicted: ~4.0 - 5.0 | Determines charge state and solubility at physiological pH; crucial for salt selection.[7] |
| pKa₂ (Pyridine N) | Predicted: ~3.0 - 4.5 | Influences receptor binding, membrane permeability, and solubility. |
| LogP | Predicted: ~2.0 | Key indicator of lipophilicity, membrane permeability, and drug-likeness (Rule of 5).[8][9] |
Solubility Profile: Beyond a Single Number
Theoretical Basis: The solubility of this compound is a product of its competing functionalities. The polar carboxylic acid and pyridine nitrogen promote interaction with aqueous media, while the n-propoxy and methyl groups confer lipophilic character, favoring dissolution in organic solvents. As a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent, increasing significantly in basic conditions (pH > pKa of the carboxyl group) due to the formation of the more polar carboxylate salt.[10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility, providing a gold-standard measure for formulation and biopharmaceutical classification.
-
Preparation: Add an excess amount of solid 6-Methyl-2-propoxypyridine-3-carboxylic acid to a series of vials containing the desired solvent systems (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 M HCl, 0.1 M NaOH). The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand, or centrifuge them at high speed to pellet the excess solid.
-
Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase or solvent for the chosen analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated, stability-indicating analytical method, such as HPLC-UV.
-
Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility in mg/mL or µg/mL.
Caption: Workflow for Equilibrium Solubility Determination.
Dissociation Constants (pKa): The Key to pH-Dependent Behavior
Theoretical Basis: This molecule is amphoteric, possessing both an acidic group (carboxylic acid) and a basic group (pyridine nitrogen).
-
pKa₁: Associated with the deprotonation of the carboxylic acid (R-COOH ⇌ R-COO⁻ + H⁺).
-
pKa₂: Associated with the deprotonation of the protonated pyridine nitrogen (R-py-H⁺ ⇌ R-py + H⁺).
The precise pKa values dictate the molecule's net charge at any given pH, which profoundly affects its solubility, membrane transport, and interaction with biological targets.[11] The electron-donating propoxy and methyl groups will slightly increase the basicity of the pyridine nitrogen (raising its pKa), while the electron-withdrawing carboxylic acid will decrease it.
Experimental Protocol: pKa Determination by ¹H NMR Titration
This method leverages the change in the chemical shift of protons near an ionizable center as a function of pH to determine the pKa.[12][13][14]
-
Sample Preparation: Prepare a solution of the compound (~5-10 mg) in D₂O. If solubility is low, a co-solvent like DMSO-d₆ can be used, but D₂O is preferred. Add a small amount of an internal standard (e.g., tetramethylammonium iodide) that does not titrate in the expected pH range.[12]
-
Initial Spectrum: Transfer the solution to an NMR tube and acquire a baseline ¹H NMR spectrum. Record the pH of the bulk solution using a calibrated pH meter (noting this is a pH* reading in D₂O).
-
Titration: Adjust the pH of the solution in increments by adding microliter amounts of dilute DCl or NaOD in D₂O.
-
Spectral Acquisition: After each addition, mix thoroughly, record the new pH*, and acquire a new ¹H NMR spectrum. Repeat this process to cover a pH range of at least 2 units above and below the estimated pKa values.
-
Data Analysis: Identify protons on the pyridine ring whose chemical shifts (δ) change significantly with pH. Plot the chemical shift of a chosen proton versus the measured pH*.
-
Curve Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivative for NMR data). The inflection point of the curve corresponds to the pKa.[14]
Caption: pH-Dependent Ionization States of the Molecule.
Lipophilicity (LogP): A Predictor of "Drug-Likeness"
Theoretical Basis: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water) at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).[15] For ionizable molecules like this one, the distribution coefficient (LogD) is often measured at a specific pH (e.g., 7.4), as it accounts for all ionic and neutral species.[8] According to Lipinski's Rule of 5, a LogP value below 5 is one of the criteria for good oral bioavailability.[8]
Experimental Protocol: Shake-Flask Method for LogP Determination
This is the traditional and most reliable method for measuring LogP.[16][17]
-
Phase Preparation: Prepare water (or pH 7.4 buffer) and n-octanol phases. Saturate the n-octanol with the aqueous phase and saturate the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[17]
-
Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the n-octanol-saturated aqueous stock solution with a known volume of the water-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean interface.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).[17]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).
Caption: Experimental Workflow for LogP Determination.
Predicted Spectral Characteristics
While experimental spectra are the definitive record, a skilled scientist can predict the key features based on the molecular structure. These predictions are invaluable for structure confirmation and analytical method development.
-
¹H NMR: The spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (δ > 10 ppm).[18][19] The two aromatic protons on the pyridine ring will appear as doublets in the aromatic region (δ 7-8.5 ppm). The propoxy group will present as a triplet (~4.2 ppm, -OCH₂-), a multiplet (~1.8 ppm, -CH₂-), and a triplet (~1.0 ppm, -CH₃). The methyl group on the pyridine ring will be a singlet around 2.5 ppm.
-
¹³C NMR: The carboxyl carbon signal is expected between 160-180 ppm.[18][19] The six carbons of the substituted pyridine ring will appear in the 110-165 ppm range. Signals for the propoxy and methyl carbons will be observed upfield.
-
Infrared (IR) Spectroscopy: A very prominent and broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[19][20] A strong, sharp C=O stretching absorption is expected around 1700 cm⁻¹. Additional peaks corresponding to aromatic C=C/C=N stretches and C-O stretches will also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observable. Key fragmentation pathways would likely include the loss of the propoxy group (-59 amu), the entire carboxylic acid group (-45 amu), or an -OH radical from the carboxylic acid (-17 amu).[18]
Chemical Stability Profile
Theoretical Basis: The stability of the compound under various stress conditions is critical for determining its shelf-life, storage requirements, and potential degradation products. The key structural liabilities are the carboxylic acid and the electron-rich pyridine ring. Potential degradation pathways include decarboxylation at high temperatures, hydrolysis of the propoxy ether linkage under harsh acidic conditions, and photolytic or oxidative degradation of the pyridine ring.[11][21]
Experimental Protocol: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to identify likely degradation pathways and to develop a stability-indicating analytical method.[11]
-
Stress Conditions: Prepare solutions of the compound in various media and expose them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat solid compound and a solution at >60 °C.
-
Photolytic: Expose solid and solution to UV/Vis light (ICH Q1B guidelines).[21]
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a high-resolution separation technique, typically HPLC with a photodiode array (PDA) detector and/or a mass spectrometer (LC-MS). The goal is to separate the parent compound from all degradation products.
-
Mass Balance: Evaluate the results to ensure that the decrease in the parent peak is reasonably accounted for by the appearance of degradation product peaks.
Caption: Conceptual Overview of a Forced Degradation Study.
Conclusion
The physiochemical properties of 6-Methyl-2-propoxypyridine-3-carboxylic acid define its potential and its limitations. Its amphoteric nature, moderate lipophilicity, and predicted spectral characteristics provide a solid foundation for its application in scientific research. The experimental protocols detailed in this guide offer a clear and robust pathway for researchers to validate these predicted properties and to generate the high-quality data necessary for informed decision-making in drug discovery, process development, and materials science. By understanding the causality behind these properties and the methods used to measure them, scientists can unlock the full potential of this versatile chemical entity.
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